molecular formula C13H11ClFNO B1361048 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine CAS No. 946785-74-6

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine

Cat. No. B1361048
M. Wt: 251.68 g/mol
InChI Key: TYPPOKPBQSDVCY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

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Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, may also be analyzed.


Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Allcock et al. (1991) in Organometallics discusses the synthesis and structure of complexes with substituents including chloro and phenoxy, relevant to the chemical structure of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Allcock et al., 1991).

Inhibition Studies

  • Ohmomo et al. (1991) synthesized analogs of clorgyline, including N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine, for the inhibitory study of monoamine oxidase A, highlighting potential applications in neurochemical research (Ohmomo et al., 1991).

Polymer Chemistry

  • Research by Whelpley et al. (2022) involves the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, demonstrating applications in polymer chemistry and materials science (Whelpley et al., 2022).

Synthesis and Identification Methods

  • Ming-ming (2012) describes the synthesis of 4-(4-methylphenoxy)benzylamine, which shares structural similarities with 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine, providing insights into the synthesis and identification methods of related compounds (Che Ming-ming, 2012).

Fluoroionophores and Chelation

  • A study by Hong et al. (2012) discusses the preparation of fluoroionophores based on diamine-salicylaldehyde derivatives, which could inform the development of similar compounds using 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Hong et al., 2012).

Intermolecular Interactions Analysis

  • Shukla et al. (2014) synthesized 1,2,4-triazole derivatives including (E)-3-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione, providing insights into intermolecular interactions which are pertinent to the study of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Shukla et al., 2014).

Cytochrome P-450-mediated Metabolism

  • Parkinson and Safe (1982) investigated the cytochrome P-450-mediated metabolism of biphenyl and halobiphenyls, including 4-fluoro- and 4-chlorobiphenyl, which could provide a foundation for understanding the metabolic pathways of similar compounds (Parkinson & Safe, 1982).

Analytical Chemistry

  • Nuhu et al. (2012) describe a method for determining phenoxy herbicides in water samples, which could be adapted for detecting and analyzing compounds like 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (Nuhu et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be discussed.


Future Directions

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properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPPOKPBQSDVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine

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